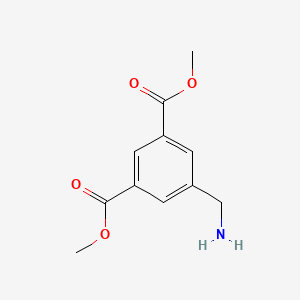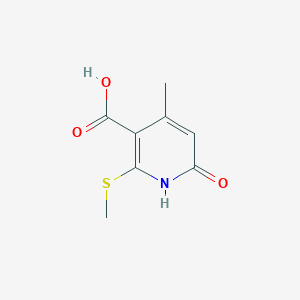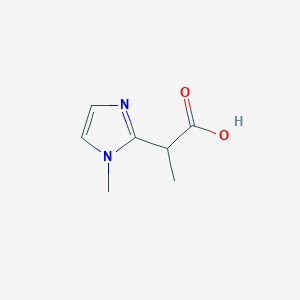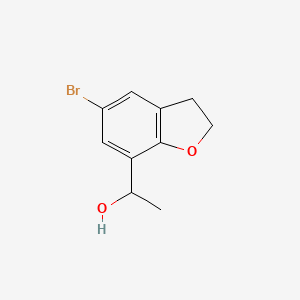
2-Methoxycyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxycyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2. It is a clear, pale liquid known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycyclohexane-1-carbaldehyde typically involves the methoxylation of cyclohexane derivatives followed by formylation. One common method includes the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 2-methoxycyclohexanone. This intermediate is then subjected to formylation using reagents like formic acid or formaldehyde under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is scaled up and optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Methoxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products
Oxidation: Corresponding carboxylic acids
Reduction: Alcohols
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
2-Methoxycyclohexane-1-carbaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxycyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it undergoes hydride transfer to form alcohols. The methoxy group can also participate in nucleophilic substitution reactions, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxycyclohexanone
- Cyclohexane-1-carbaldehyde
- 2-Methoxycyclohexanol
Comparison
2-Methoxycyclohexane-1-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the cyclohexane ring. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. For example, 2-Methoxycyclohexanone lacks the aldehyde group, limiting its reactivity in formylation reactions .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-methoxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-10-8-5-3-2-4-7(8)6-9/h6-8H,2-5H2,1H3 |
InChI Key |
IHSRLLUTDXQOGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione](/img/structure/B12436906.png)


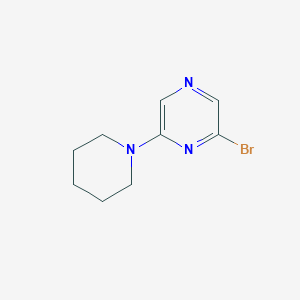
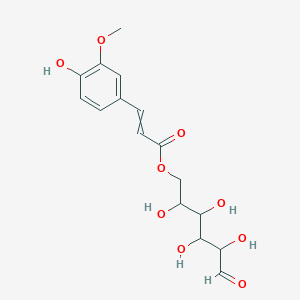
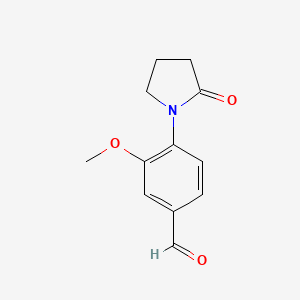
![2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436946.png)
